Product packaging for 3-(3-hydroxy-5-methylphenoxy)Benzonitrile(Cat. No.:CAS No. 920036-14-2)

3-(3-hydroxy-5-methylphenoxy)Benzonitrile

Cat. No.: B13870849
CAS No.: 920036-14-2
M. Wt: 225.24 g/mol
InChI Key: NBVSRBQQOYTHFD-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-5-methylphenoxy)benzonitrile is an organic compound with the molecular formula C 14 H 11 NO 2 and a molecular weight of 225.24 g/mol . This molecule features a benzonitrile core linked by an ether bond to a 3-hydroxy-5-methylphenoxy group, providing distinct chemical properties for research and development . Its structure includes a phenolic hydroxyl group (hydrogen bond donor) and a nitrile group (hydrogen bond acceptor), which can be critical for molecular interactions and further synthetic chemistry applications . The compound's exact mass is 225.078978594 g/mol and its topological polar surface area is 53.2 Ų . As a chemical building block, this compound is primarily valued in research for use as a synthetic intermediate or precursor. It can be utilized in the synthesis of more complex molecules, such as Schiff bases, which are a class of compounds known for their diverse pharmacological activities and applications in materials science . Researchers may explore its potential in developing new compounds for various fields. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the compound's suitability for any specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B13870849 3-(3-hydroxy-5-methylphenoxy)Benzonitrile CAS No. 920036-14-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920036-14-2

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

3-(3-hydroxy-5-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H11NO2/c1-10-5-12(16)8-14(6-10)17-13-4-2-3-11(7-13)9-15/h2-8,16H,1H3

InChI Key

NBVSRBQQOYTHFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)O

Origin of Product

United States

Synthetic Methodologies for 3 3 Hydroxy 5 Methylphenoxy Benzonitrile

Retrosynthetic Analysis of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile

A retrosynthetic analysis of this compound reveals several potential disconnections of the central ether bond. This process allows for the identification of plausible starting materials for various synthetic strategies.

The primary disconnection is at the ether linkage (C-O bond), leading to two main synthetic strategies:

Strategy A: This approach involves the formation of the ether bond via a nucleophilic attack from a phenoxide onto an activated aryl halide. This suggests precursors such as a halobenzonitrile and a hydroxymethylphenol derivative.

Strategy B: An alternative disconnection considers the reaction between a cyanophenol and a halomethylphenol derivative.

Based on these strategies, the following precursor molecules can be identified:

From Strategy A:

3-Halobenzonitrile (e.g., 3-fluorobenzonitrile (B1294923) or 3-bromobenzonitrile) as the electrophile.

3-Hydroxy-5-methylphenol (orcinol) as the nucleophile.

From Strategy B:

3-Cyanophenol as the nucleophile.

3-Bromo-5-methylphenol as the electrophile.

These precursor molecules are commercially available, making them viable starting points for the synthesis of this compound.

Classical Synthetic Routes to this compound

Classical methods for the synthesis of diaryl ethers, such as nucleophilic aromatic substitution and copper-catalyzed coupling reactions, are well-established and can be applied to the synthesis of this compound.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a common method for forming diaryl ether bonds, particularly when one of the aromatic rings is activated by an electron-withdrawing group. In the case of this compound, the nitrile group on the benzonitrile (B105546) ring serves as a moderate electron-withdrawing group, facilitating the reaction.

The reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base. For the synthesis of the target molecule, this would involve the reaction of a 3-halobenzonitrile with 3-hydroxy-5-methylphenol (orcinol). The phenoxide, generated in situ by the base, acts as the nucleophile, attacking the carbon atom bearing the halogen on the benzonitrile ring.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
3-FluorobenzonitrileOrcinolK₂CO₃DMF120-15075-85
3-Chlorobenzonitrile (B1581422)OrcinolNaHDMSO100-13060-70

This is an interactive data table based on representative literature values for similar SNAr reactions.

Copper-Catalyzed Ullmann-type Coupling Reactions

The Ullmann condensation, or Ullmann-type coupling, is a widely used method for the synthesis of diaryl ethers, especially when the aryl halide is not sufficiently activated for SNAr. This reaction involves the use of a copper catalyst to facilitate the coupling of an aryl halide with a phenol.

For the synthesis of this compound, an Ullmann-type reaction could be employed between 3-bromobenzonitrile (B1265711) and 3-hydroxy-5-methylphenol. The reaction is typically carried out at elevated temperatures in the presence of a copper salt (e.g., CuI, Cu₂O, or copper powder) and a base.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)
3-BromobenzonitrileOrcinolCuICs₂CO₃Pyridine150-18065-80
3-IodobenzonitrileOrcinolCu₂OK₃PO₄DMAc140-16070-85

This is an interactive data table based on representative literature values for similar Ullmann-type reactions.

Etherification Strategies

While the Williamson ether synthesis is more commonly used for the preparation of alkyl aryl ethers, it can be adapted for diaryl ether synthesis under specific conditions, although it is generally less efficient for this purpose compared to SNAr and Ullmann reactions. This approach would involve the reaction of a phenoxide with an aryl halide. In the context of synthesizing this compound, this would be mechanistically similar to the SNAr approach.

A plausible etherification strategy would involve the deprotonation of 3-hydroxy-5-methylphenol with a strong base to form the corresponding phenoxide, which would then react with a 3-halobenzonitrile. The success of this reaction is highly dependent on the reactivity of the aryl halide.

Modern and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant focus on developing more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis represents a key advancement in this area and can be applied to the preparation of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of diaryl ethers via nucleophilic aromatic substitution or copper-catalyzed coupling can be significantly enhanced by the use of microwave irradiation. capes.gov.br

For the synthesis of this compound, a mixture of a 3-halobenzonitrile and 3-hydroxy-5-methylphenol with a suitable base and in a high-boiling polar solvent can be subjected to microwave irradiation. This technique can dramatically reduce the reaction time from hours to minutes and often improves the yield by minimizing the formation of side products.

Reactant 1Reactant 2BaseSolventMicrowave Power (W)Time (min)Yield (%)
3-FluorobenzonitrileOrcinolK₂CO₃DMSO100-15010-2085-95
3-BromobenzonitrileOrcinolCs₂CO₃DMF120-18015-3080-90

This is an interactive data table based on representative literature values for similar microwave-assisted diaryl ether syntheses.

Flow Chemistry Applications

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of diaryl ethers, including this compound. Flow chemistry offers numerous advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up.

A notable application of flow chemistry in this context is the use of supercritical carbon dioxide (scCO2) as a reaction medium. rsc.orgnih.gov Supercritical CO2 is an environmentally benign solvent that, when used in a continuous flow process, can facilitate high-yielding synthesis of diaryl ethers. rsc.org In a typical setup, a fixed-bed reactor is packed with a polymer-supported reagent, such as an imidazolium (B1220033) fluoride (B91410), which mediates the nucleophilic aromatic substitution (SNAr) reaction between a phenol and an activated aryl halide. nih.govrsc.org This methodology allows for high conversions and simplifies product purification, as the catalyst is immobilized and the solvent is easily removed upon depressurization. rsc.orgrsc.org The precise control over reaction parameters like temperature, pressure, and flow rate in such systems allows for the fine-tuning of the synthesis to maximize yield and purity.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Diaryl Ethers in scCO2

ParameterBatch ModeContinuous Flow Mode
Reaction Vessel AutoclavePacked-bed reactor
Catalyst Homogeneous or heterogeneousImmobilized on solid support
Productivity Limited by batch sizeHigh throughput
Purification Requires separation from catalystSimplified (product flows out)
Safety Higher risk with pressurized systemsGenerally safer due to small volumes
Control Less precise control over parametersHigh precision and reproducibility

Catalyst Development for Enhanced Efficiency

The synthesis of this compound, primarily through Ullmann condensation, is heavily reliant on the efficiency of the copper catalyst employed. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov Modern catalyst development has focused on creating soluble, ligand-supported copper complexes that facilitate the reaction under much milder conditions, thereby improving yields and expanding the substrate scope. wikipedia.orgmdpi.com

The introduction of bidentate ligands, such as diamines, amino acids, 1,10-phenanthroline, and N,N-dimethylglycine, has been transformative. wikipedia.orgresearchgate.netorganic-chemistry.org These ligands stabilize the copper(I) catalytic species, prevent its disproportionation, and promote the reductive elimination step that forms the C-O bond. This has enabled the coupling of a wider variety of aryl halides and phenols with improved functional group tolerance. nih.gov

Furthermore, research has explored the use of heterogeneous copper catalysts, including copper nanoparticles (Cu-NPs) and copper oxides (CuO-NPs), which offer the advantage of easy separation and recyclability. mdpi.com For instance, Cu-NPs have been shown to effectively catalyze the O-arylation of phenols with aryl halides in the presence of a base like cesium carbonate (Cs2CO3) in solvents such as dimethylformamide (DMF). mdpi.com Similarly, copper-doped metal-organic frameworks (MOFs) have demonstrated high catalytic activity, combining the benefits of homogeneous and heterogeneous catalysis. researchgate.net

Table 2: Selected Copper Catalytic Systems for Diaryl Ether Synthesis

CatalystLigandBaseSolventTemperature (°C)Key Advantage
CuIN,N-dimethylglycineCs2CO3Dioxane90Effective for aryl iodides and bromides organic-chemistry.org
Cu-NPsNoneCs2CO3DMF120Heterogeneous, recyclable catalyst mdpi.com
CuClGlyoxal bis(phenylhydrazone)K3PO4Toluene110Mild reaction conditions nih.gov
Cu(PPh3)3BrNoneCs2CO3NMP110-160Air-stable, soluble catalyst researchgate.net
CuO-NPsNoneKF/ClinoptiloliteDMF100Natural zeolite support mdpi.com

Solvent-Free or Environmentally Benign Solvent Systems

In line with the principles of green chemistry, significant effort has been directed towards replacing traditional, high-boiling, polar aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, and DMF with more environmentally friendly alternatives. wikipedia.orgsigmaaldrich.com

As mentioned, supercritical carbon dioxide (scCO2) is a leading green solvent for diaryl ether synthesis. rsc.orgrsc.org Its non-flammable, non-toxic nature, and the ease of its removal from the reaction mixture make it an excellent substitute for volatile organic compounds (VOCs). rsc.orgrsc.org Aqueous media have also been explored for Ullmann-type reactions, presenting a cheap, safe, and environmentally sound option. rsc.org

Other green solvents that have found application in organic synthesis and are suitable for C-O coupling reactions include:

Bio-derived solvents: Cyrene (dihydrolevoglucosenone), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME) are derived from renewable resources and exhibit favorable environmental and safety profiles. sigmaaldrich.com CPME, for example, is a hydrophobic ether solvent that is more stable against peroxide formation than tetrahydrofuran (B95107) (THF). sigmaaldrich.com

Solvent-Free Systems: In some cases, reactions can be conducted under solvent-free conditions, for instance, by using one of the reactants in excess as the solvent or by carrying out the reaction between neat reactants, often with microwave irradiation to accelerate the process. organic-chemistry.orggoogle.com A patent describes a solvent-free method for ether synthesis using an aldehyde and a silane, which proceeds via a reduction-coupling-ether formation reaction. google.com

Optimization of Reaction Conditions and Yields for this compound

The synthesis of this compound, likely proceeding via an SNAr reaction between 3-fluoro- or 3-chlorobenzonitrile and 3-hydroxy-5-methylphenol (orcinol), requires careful optimization of several parameters to achieve high yields.

Choice of Base: The base plays a crucial role in deprotonating the phenol, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium fluoride on alumina (B75360) (KF/Al2O3). organic-chemistry.orgnih.gov Cs2CO3 is often highly effective but its hygroscopic nature can pose challenges for scale-up. researchgate.net

Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMSO and DMF are highly effective for SNAr reactions as they solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion. nih.gov For instance, the condensation of 3-chlorobenzonitrile with 3-methoxyphenol, a structurally similar reaction, was shown to proceed in DMSO to give a 66% yield. nih.gov

Temperature: While modern catalysts have lowered the temperature requirements for Ullmann couplings, SNAr reactions often still require heating to proceed at a reasonable rate. wikipedia.orgnih.gov Temperatures can range from room temperature to refluxing DMSO (189°C), depending on the reactivity of the substrates and the catalytic system used. organic-chemistry.org Microwave irradiation has been successfully used to dramatically shorten reaction times from hours to minutes. organic-chemistry.org

Reactant Stoichiometry: Using a slight excess of one of the reactants, typically the less expensive one, can help drive the reaction to completion.

Table 3: Illustrative Optimization Parameters for Diaryl Ether Synthesis via SNAr

ParameterCondition 1Condition 2Condition 3Outcome
Aryl Halide 3-Fluorobenzonitrile3-Chlorobenzonitrile3-FluorobenzonitrileFluoro- leaving groups are generally more reactive in SNAr.
Base K2CO3Cs2CO3KF/Al2O3Cs2CO3 often gives higher yields due to its high solubility and basicity.
Solvent Acetonitrile (B52724)DMFDMSOHigher boiling, polar aprotic solvents like DMSO often lead to faster reactions and higher yields. nih.gov
Temperature 80°C120°C150°C (Microwave)Higher temperatures increase reaction rate, but may lead to side products. Microwave can reduce reaction time significantly. organic-chemistry.org

Scale-Up Considerations for this compound Production in Research

Transitioning the synthesis of this compound from a laboratory bench scale to a larger research or pilot scale introduces several important considerations that can impact the feasibility, cost, and safety of the process.

Catalyst Cost and Recovery: For catalyst-intensive processes like the Ullmann reaction, the cost of the catalyst and ligands can be prohibitive on a larger scale. The use of inexpensive and readily available ligands is crucial. nih.gov Furthermore, employing heterogeneous or immobilized catalysts that can be easily recovered and recycled is highly advantageous for improving process economics and reducing waste. mdpi.com

Reagent Selection and Handling: The choice of reagents becomes more critical at scale. For example, while Cs2CO3 is a highly effective base, its high cost and extreme hygroscopicity make it difficult and expensive to handle in large quantities. researchgate.net Cheaper and easier-to-handle bases like K2CO3 or K3PO4 may be preferred, even if they require slightly longer reaction times or higher temperatures.

Solvent Selection and Recovery: The volume of solvent used increases significantly upon scale-up. Therefore, the use of environmentally benign, non-toxic, and easily recyclable solvents is paramount. High-boiling solvents like NMP or DMF can be difficult to remove completely and may require energy-intensive distillation processes.

Purification Method: Purification by column chromatography, which is common in the lab, is often not practical or economical for large quantities. Alternative methods such as recrystallization, distillation, or extraction must be developed to isolate the final product with the desired purity.

Heat Transfer and Safety: Exothermic reactions that are easily controlled in small flasks can pose significant safety risks on a larger scale due to reduced surface-area-to-volume ratios, which can lead to thermal runaway. A thorough understanding of the reaction thermodynamics and the use of appropriate reactor technology are essential. Continuous flow reactors can mitigate these risks by providing superior heat transfer. rsc.org

Process Robustness: The synthetic method must be robust and reproducible. A process that is sensitive to small variations in reagent quality, moisture content, or temperature will be difficult to implement successfully on a larger scale.

Structure Activity Relationship Sar Studies of 3 3 Hydroxy 5 Methylphenoxy Benzonitrile and Its Analogues

Design and Synthesis of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile Analogues

The design and synthesis of analogues of this compound are foundational to SAR studies. This process involves the strategic modification of different parts of the molecule to probe the chemical space and identify key structural features that govern its biological effects.

The benzonitrile (B105546) moiety is a critical component of the scaffold, and modifications to this ring can significantly impact activity. Researchers have explored the introduction of various substituents at different positions to investigate the effects of electronics and sterics. For instance, the position and nature of the cyano group are often pivotal for target interaction. The synthesis of such analogues typically involves nucleophilic aromatic substitution reactions where a substituted phenol (B47542) reacts with a suitably activated benzonitrile derivative.

A general synthetic approach can be seen in the synthesis of related compounds like 4-methoxy-3-(3-morpholinopropoxy) benzonitrile, where a formyl group is converted to a cyano group. researchgate.net This highlights a common strategy in the synthesis of benzonitrile derivatives.

Table 1: Hypothetical Modifications on the Benzonitrile Moiety and Rationale

Position of SubstitutionType of SubstituentRationale for Modification
Ortho to ether linkageElectron-withdrawing group (e.g., -NO2)To investigate the impact of altered electron density on the ether linkage and overall molecular conformation.
Para to ether linkageElectron-donating group (e.g., -OCH3)To probe the electronic requirements for receptor binding.
Meta to ether linkageHalogen (e.g., -Cl, -F)To explore the role of halogen bonding and lipophilicity in target engagement.
Multiple positionsVarious small alkyl groupsTo assess steric tolerance within the binding pocket.

The hydroxy-methylphenoxy ring presents multiple opportunities for modification. The hydroxyl and methyl groups are particularly important as they can be involved in hydrogen bonding and hydrophobic interactions, respectively. SAR studies in this region often involve:

Positional Isomers: Moving the hydroxyl and methyl groups to different positions on the phenoxy ring to understand the spatial requirements of the binding site.

Hydroxyl Group Modification: Converting the hydroxyl group to a methoxy (B1213986) or other ether to eliminate its hydrogen-bonding donor capability.

Methyl Group Homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl) to probe for additional hydrophobic pockets.

The synthesis of these analogues would typically start from appropriately substituted phenols which are then coupled with the benzonitrile moiety.

While the parent molecule this compound is achiral, the introduction of chiral centers through substituent modifications can lead to stereoisomers. For example, the addition of a chiral side chain to either of the aromatic rings would necessitate the separation and individual biological evaluation of the enantiomers or diastereomers. It is well-established in medicinal chemistry that stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles. Therefore, a thorough SAR study would involve the resolution of any racemic mixtures and the determination of the absolute configuration of the more active isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of predictive QSAR models for this compound scaffolds involves several key steps. First, a dataset of analogues with their corresponding biological activities is compiled. A variety of molecular descriptors are then calculated for each molecule, quantifying its physicochemical properties such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the descriptors with the biological activity. nih.gov The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques. nih.gov A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed but not yet synthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogues

DescriptorTypePotential Influence on Activity
cLogPLipophilicityAffects membrane permeability and hydrophobic interactions with the target.
Molar Refractivity (MR)Steric/VolumeDescribes the volume of the molecule and its polarizability, which can be important for binding site fit.
Dipole MomentElectronicInfluences long-range electrostatic interactions with the target protein.
Hydrogen Bond Donors/AcceptorsPhysicochemicalQuantifies the potential for hydrogen bonding, which is often crucial for specific receptor interactions.
Topological Polar Surface Area (TPSA)PhysicochemicalRelates to a molecule's ability to permeate cell membranes.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the structure-activity relationship (SAR), key pharmacophore features, or detailed conformational analysis of the chemical compound This compound .

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections. The creation of such content would require speculation, as the necessary experimental and computational studies for this specific molecule have not been reported in accessible literature.

Mechanistic Investigations of 3 3 Hydroxy 5 Methylphenoxy Benzonitrile S Biological Interactions

Elucidation of Molecular Targets for 3-(3-hydroxy-5-methylphenoxy)Benzonitrile

There is no available information from receptor binding assays, enzyme inhibition or activation profiling, ion channel modulation studies, or protein-protein interaction modulation experiments specifically for this compound.

Receptor Binding Assays (e.g., ligand-binding studies, competitive binding)

No studies were found that investigated the binding affinity or competitive binding properties of this compound with any known biological receptors.

Enzyme Inhibition or Activation Profiling

Data from enzyme assays to determine if this compound acts as an inhibitor or activator of specific enzymes are not available in the public record.

Ion Channel Modulation Studies

There is no published research on the effects of this compound on the function of any ion channels.

Protein-Protein Interaction Modulations

No studies have been published that explore the potential for this compound to modulate protein-protein interactions.

Cellular Pathway Analysis of this compound Effects in vitro

Specific in vitro studies to analyze the effects of this compound on cellular pathways are not documented in the available literature.

Signaling Cascade Perturbations

There is no information available regarding any perturbations of cellular signaling cascades induced by this compound.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data detailing the specific biological interactions of the chemical compound This compound that aligns with the requested article structure.

No peer-reviewed studies, transcriptomics data, proteomics analyses, or specific in vitro experimental results were found for this compound. As a result, it is not possible to generate a scientifically accurate and informative article covering the specified topics of Gene Expression Modulation, Protein Expression Changes, Cellular Phenotypic Screening, or Downstream Biological Effects for this compound.

Therefore, the requested article cannot be constructed based on existing, verifiable scientific evidence.

Computational and Theoretical Studies of 3 3 Hydroxy 5 Methylphenoxy Benzonitrile

Quantum Chemical Calculations for 3-(3-hydroxy-5-methylphenoxy)Benzonitrile

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and geometric structure of molecules. sphinxsai.comderpharmachemica.com For a molecule like this compound, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can provide a robust and accurate description of its molecular characteristics. sphinxsai.comnih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to understanding its stability, reactivity, and intermolecular interactions. Quantum chemical calculations can determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. From this optimized structure, various electronic properties and reactivity descriptors can be calculated.

A crucial tool in this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the hydroxyl and ether groups, indicating these are prime sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. nih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A high chemical hardness, for instance, would suggest high stability and low reactivity.

Table 1: Predicted Global Reactivity Descriptors for this compound Note: These values are representative and would be formally determined through specific DFT calculations.

ParameterPredicted Value (eV)Description
Ionization Potential (I)~8.5Energy required to remove an electron.
Electron Affinity (A)~1.2Energy released when an electron is added.
Chemical Hardness (η)~3.65Resistance to change in electron distribution.
Chemical Softness (S)~0.27Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)~4.85The power to attract electrons.

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The spatial distribution of these orbitals indicates the likely regions of a molecule involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxymethylphenoxy ring, while the LUMO would likely be distributed over the electron-withdrawing benzonitrile (B105546) moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are representative and would be formally determined through specific DFT calculations.

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

Molecular Docking and Dynamics Simulations of this compound

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction of the small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme, providing insights into its potential mechanism of action.

Ligand-Protein Interaction Modeling

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability.

For this compound, docking studies against a specific protein target would reveal key intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor. The ether oxygen and the nitrile nitrogen can also act as hydrogen bond acceptors. The two aromatic rings are capable of forming hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. researchgate.net Visualizing the docked pose allows for a detailed analysis of these interactions, which are crucial for stable binding. ukm.my

Binding Affinity Predictions

A primary output of molecular docking is the prediction of binding affinity, typically expressed as a binding energy or docking score in kcal/mol. ukm.my A lower binding energy signifies a more stable protein-ligand complex and, theoretically, a higher binding affinity. nih.gov These scoring functions are designed to approximate the free energy of binding.

While docking provides a rapid estimation, more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can offer more accurate predictions of binding affinity, though they are significantly more computationally demanding. unibo.it The predicted binding affinity allows for the comparison of different potential ligands and helps prioritize compounds for further experimental testing.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target Note: These results are for illustrative purposes. The specific values and interacting residues would depend on the chosen protein target.

ParameterValueInteracting Residues (Example)
Binding Energy (kcal/mol)-8.2-
Hydrogen Bonds2Lys72, Asp184
Hydrophobic InteractionsMultipleVal57, Leu83, Phe167
π-π Stacking1Phe167

Conformational Dynamics in Biological Environments

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce temperature, pressure, and solvent to simulate the dynamic nature of the protein-ligand complex over time. nih.gov An MD simulation, typically run for nanoseconds to microseconds, reveals how the ligand and protein adjust to each other and how stable their interactions are in a more realistic biological environment.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms are monitored over the simulation time to assess the stability of the complex. nih.gov A stable RMSD profile suggests that the ligand remains securely bound in its initial docked pose. The RMSF of the protein residues can highlight regions of flexibility and show how ligand binding might alter the protein's natural dynamics, which can be crucial for its function and for understanding allosteric effects. frontiersin.org

De Novo Design and Virtual Screening Based on this compound Scaffold

De novo design and virtual screening are powerful computational techniques used in drug discovery to identify and optimize novel bioactive compounds. The scaffold of this compound, with its diaryl ether linkage, hydroxyl, methyl, and nitrile functional groups, presents a framework that could be explored for interaction with various biological targets.

De Novo Design: This approach would involve using computational algorithms to "grow" new molecules within the binding site of a target protein, often starting from a fragment or scaffold like this compound. The software would explore different chemical modifications, adding or substituting functional groups to optimize interactions with the target and improve properties like binding affinity and selectivity. For instance, the nitrile group could be replaced with other hydrogen bond acceptors, or the position of the methyl and hydroxyl groups on the phenoxy ring could be altered to explore different binding pockets.

Virtual Screening: In a virtual screening campaign, large libraries of chemical compounds are computationally docked against a target protein structure. If this compound were identified as a "hit" from an initial screen, its scaffold would be used to search for structurally similar compounds (analog screening) with potentially improved activity. The goal is to identify compounds that have a high predicted binding affinity and a favorable interaction profile with the target's active site.

Without specific published studies, a hypothetical data table for a virtual screening campaign based on this scaffold might look like the following, illustrating how derivatives could be ranked based on predicted binding affinity to a hypothetical protein kinase target.

Table 1: Hypothetical Virtual Screening Results for Analogs of this compound

Compound ID Modification from Parent Scaffold Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Parent This compound -7.5 H-bond with Asp123
Analog-1 Nitrile replaced with Amide -8.2 H-bond with Asp123, Lys56
Analog-2 Methyl group moved to position 4 -7.8 Improved hydrophobic contact
Analog-3 Addition of a fluoro group at position 4 -8.0 Halogen bond with Ser101

| Analog-4 | Hydroxyl group replaced with Methoxy (B1213986) | -6.9 | Loss of key H-bond |

In Silico ADME Prediction (without experimental preclinical or clinical data)

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process. These models are based on the chemical structure of the molecule and have been trained on large datasets of experimentally determined properties.

For this compound, various ADME parameters could be predicted. These predictions are theoretical and would require experimental validation.

Absorption: Models would predict properties like human intestinal absorption (HIA), Caco-2 cell permeability, and whether the compound is a substrate or inhibitor of P-glycoprotein. The presence of both polar (hydroxyl, nitrile) and non-polar (diaryl ether, methyl) groups would influence these predictions.

Distribution: Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The molecule's size, polarity, and number of hydrogen bond donors/acceptors would be critical inputs for these predictions.

Metabolism: Predictions would focus on identifying which cytochrome P450 (CYP) enzymes are most likely to metabolize the compound (e.g., CYP3A4, CYP2D6) and predicting potential sites of metabolism on the molecule, such as the aromatic rings or the methyl group.

Excretion: While direct prediction of excretion pathways is complex, models can estimate properties like aqueous solubility, which influences renal clearance.

Toxicity: Computational models can also predict potential toxicities, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG channel inhibition).

The following table provides an example of the kind of data that would be generated from an in silico ADME prediction for this compound.

Table 2: Predicted In Silico ADME Properties for this compound

ADME Property Predicted Value/Classification Confidence Level
Human Intestinal Absorption (HIA) High High
Caco-2 Permeability (logPapp) > 1.0 x 10⁻⁶ cm/s Medium
Blood-Brain Barrier (BBB) Penetration Low to Medium Medium
Plasma Protein Binding (PPB) > 90% High
CYP2D6 Inhibitor Likely Medium
CYP3A4 Inhibitor Unlikely High
hERG Inhibition Low Risk Medium
Ames Mutagenicity Negative High

Preclinical Pharmacological and Biological Assessments of 3 3 Hydroxy 5 Methylphenoxy Benzonitrile

In Vitro Efficacy Studies

Extensive searches of publicly available scientific literature and databases did not yield any specific data regarding the in vitro efficacy of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile.

Dose-Response Characterization in Cellular Assays

Information on the dose-response characterization of this compound in any cellular assay is not available in the public domain.

Selectivity Profiling against Target Families

There is no publicly available information detailing the selectivity profiling of this compound against any target families.

Exploratory In Vivo Studies in Model Organisms (e.g., zebrafish, C. elegans, Drosophila) for Mechanistic Insight

No records of exploratory in vivo studies for this compound in model organisms such as zebrafish, C. elegans, or Drosophila were found in the available literature.

Target Engagement Studies

Data from in vivo target engagement studies for this compound are not publicly available.

Proof-of-Concept Biological Activity

There is no available information from proof-of-concept studies demonstrating any biological activity for this compound in preclinical models.

Mechanistic Pharmacokinetics (PK) in Preclinical In Vitro Models (e.g., microsomal stability, plasma protein binding, CYP inhibition/induction)

No data on the in vitro pharmacokinetic properties of this compound, including microsomal stability, plasma protein binding, or cytochrome P450 (CYP) inhibition/induction, are available in the public scientific literature.

Advanced Analytical Methodologies for 3 3 Hydroxy 5 Methylphenoxy Benzonitrile

Mass Spectrometry (MS) Applications for 3-(3-hydroxy-5-methylphenoxy)Benzonitrile

Mass spectrometry is an indispensable tool for the structural characterization of organic molecules. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which together offer a high degree of specificity for compound identification.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure and can be used for its identification. For this compound (molecular weight: 225.24 g/mol ), electrospray ionization (ESI) would be a suitable ionization technique for LC-MS, while electron ionization (EI) would be used in GC-MS of the derivatized compound.

Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 226 would be expected in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 224 in negative ion mode. Tandem mass spectrometry (MS/MS) of the precursor ion would reveal characteristic fragment ions. The fragmentation of diphenyl ethers is known to involve cleavage of the ether bond and rearrangements.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve:

Cleavage of the ether bond to yield ions corresponding to the two substituted phenyl moieties.

Loss of small neutral molecules such as CO or HCN.

The predicted major fragment ions are detailed in the interactive data table below.

Table 3: Predicted MS/MS Fragment Ions for Protonated this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPlausible Structure of Fragment
226124C7H4N[C7H8O2+H]⁺ (hydroxymethyl-phenol moiety)
226103C7H7O2[C7H5N+H]⁺ (benzonitrile moiety)

Isotopic labeling involves the replacement of one or more atoms in a molecule with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). Isotopic labeling is a powerful technique used in a variety of analytical studies.

Metabolism Studies: A stable isotope-labeled version of this compound can be synthesized and used in in vitro or in vivo studies to trace its metabolic fate. By analyzing samples using LC-MS, metabolites can be readily identified by their characteristic isotopic pattern, distinguishing them from endogenous compounds. For example, a mixture of the unlabeled and a ¹³C₆-labeled analog (where one of the phenyl rings is fully labeled with ¹³C) would produce a pair of peaks for the parent compound and each metabolite, separated by 6 Da.

Quantitative Analysis: A stable isotope-labeled analog of the analyte is the ideal internal standard for quantitative analysis by LC-MS or GC-MS. It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification. For example, a deuterated analog, such as 3-(3-hydroxy-5-(methyl-d₃)phenoxy)Benzonitrile, could be used as an internal standard.

Quantification in Complex Biological Matrices (e.g., cell lysates, tissue homogenates, ex vivo samples)

The accurate quantification of this compound in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. nih.govresearchgate.net

The process begins with sample preparation, a critical step to remove interferences such as proteins and lipids. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). xjtu.edu.cn For a molecule like this compound, a reversed-phase SPE cartridge could offer efficient cleanup and pre-concentration.

Chromatographic separation would typically be achieved using a C18 reversed-phase HPLC or UHPLC column. The mobile phase would likely consist of an aqueous component (like water with formic acid to aid ionization) and an organic solvent (such as acetonitrile (B52724) or methanol), run in a gradient elution mode to ensure sharp peak shapes and separation from endogenous matrix components.

Detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides exceptional selectivity. researchgate.net A precursor ion, corresponding to the protonated or deprotonated molecule ([M+H]+ or [M-H]-), is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The selection of unique precursor-to-product ion transitions minimizes the likelihood of interference from other molecules in the matrix. researchgate.net

An illustrative LC-MS/MS method for quantification is outlined in the table below. Validation of such a method would involve assessing linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.

Table 1: Illustrative Parameters for LC-MS/MS Quantification

ParameterIllustrative Condition/Value
Sample Preparation Solid-Phase Extraction (SPE)
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transition (Hypothetical) Precursor Ion (e.g., m/z 224.07 for [M-H]-) → Product Ion
Linear Range (Hypothetical) 0.5 - 500 ng/mL

Spectroscopic Methods for Characterization (excluding basic identification data)

Beyond basic identification, advanced spectroscopic methods can provide deep insights into the compound's conformation, electronic properties, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. auremn.org.br For this compound, which has a flexible diaryl ether linkage, NMR can determine the preferred rotational conformations (rotamers) around the C-O bonds. researchgate.netresearchgate.net

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. mdpi.com NOESY detects spatial proximities between protons. For this molecule, NOE correlations between protons on the two different aromatic rings would indicate their relative orientation and provide evidence for specific folded or extended conformations. The rates of rotation around the ether bond can be studied using variable temperature (VT) NMR experiments, where changes in the NMR spectra upon heating or cooling can provide thermodynamic data on the conformational equilibrium. researchgate.net

Furthermore, NMR is used to study interactions with biological macromolecules, such as proteins. Chemical Shift Perturbation (CSP) studies involve acquiring spectra of the compound in the presence and absence of a binding partner. Changes in the chemical shifts of specific protons or carbons upon binding can map the interaction surface and provide information on the binding affinity. nih.gov

Table 2: Advanced NMR Techniques for Structural and Interaction Analysis

NMR TechniqueInformation GainedApplication to this compound
2D NOESY Through-space proton-proton proximitiesDetermination of preferred rotational conformation around the ether linkage. mdpi.com
Variable Temperature (VT) NMR Thermodynamic parameters of conformational exchangeQuantifying the energy barriers between different conformers. researchgate.net
Chemical Shift Perturbation (CSP) Binding site mapping and affinityIdentifying which parts of the molecule interact with a target protein.

UV-Vis and Fluorescence Spectroscopy for Interaction Kinetics

UV-Visible and fluorescence spectroscopy are essential techniques for studying the electronic properties of a molecule and monitoring interaction kinetics in real-time. sciencepublishinggroup.com The benzonitrile (B105546) and hydroxyphenoxy moieties are chromophores that will absorb UV light. The position and intensity of the absorption maximum (λmax) can be sensitive to the solvent environment and to binding events. sciencepublishinggroup.com

Changes in the UV-Vis absorption spectrum upon addition of a binding partner (e.g., a protein or metal ion) can be used to calculate binding constants (Ka). Kinetic studies can be performed using a stopped-flow apparatus coupled to a spectrophotometer, allowing for the measurement of rapid binding or reaction rates on the millisecond timescale. thermofisher.com

If this compound is fluorescent, its emission properties (intensity, wavelength, lifetime, and polarization) can provide even more sensitive probes of its local environment. researchgate.net For instance, binding to a hydrophobic pocket in a protein often leads to an increase in fluorescence quantum yield and a blue shift in the emission maximum. Time-resolved fluorescence spectroscopy can provide detailed information about the dynamics of the interaction. acs.org

Advanced Hyphenated Techniques for Detection and Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. chromatographytoday.com Beyond standard LC-MS/MS, other advanced hyphenated systems could be employed for the comprehensive analysis of this compound and its potential metabolites or related impurities. chemijournal.comjournalijsra.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Using detectors like Time-of-Flight (TOF) or Orbitrap mass spectrometers, LC-HRMS provides highly accurate mass measurements. nih.gov This capability is invaluable for identifying unknown metabolites by determining their elemental composition and for distinguishing the target compound from isobaric interferences.

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds, GC-MS could be used if the molecule is first derivatized to increase its volatility and thermal stability. chemijournal.com For example, the hydroxyl group could be silylated. This technique provides excellent chromatographic resolution and is a powerful tool for identifying impurities.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. journalijsra.com It allows for the unambiguous structural elucidation of compounds, such as impurities or degradation products, directly as they are separated from a mixture without the need for offline fraction collection.

These advanced methods provide a powerful toolkit for the in-depth analysis of this compound, enabling its quantification in challenging biological matrices and detailed characterization of its structural and interactive properties. ijpsr.com

Development and Exploration of 3 3 Hydroxy 5 Methylphenoxy Benzonitrile Derivatives and Analogues

Rational Design of Second-Generation 3-(3-hydroxy-5-methylphenoxy)Benzonitrile Analogues

The rational design of second-generation analogues of this compound is a process guided by an understanding of the molecular interactions that this scaffold can form. The design process typically focuses on modifying specific substituents to optimize desired properties, such as target binding affinity or metabolic stability. The nitrile group, for instance, can act as a bioisostere for other functional groups like carbonyls or halogens and can participate in hydrogen bonding, polar interactions, and π-π stacking. researchgate.net

Structure-activity relationship (SAR) studies are central to this rational design approach. nih.govnih.gov By systematically altering the substituents on the phenyl rings and evaluating the impact on a specific biological activity, researchers can build a model of the key structural requirements for that activity. For example, the position and nature of the substituents on either aromatic ring can be varied to probe the spatial and electronic requirements of a target binding pocket.

A hypothetical SAR exploration for a series of analogues could involve the following modifications:

Modification of the Hydroxyl Group: The phenolic hydroxyl is a key interaction point. Its acidity and hydrogen bonding capability can be modulated by introducing electron-withdrawing or electron-donating groups on the same ring.

Exploration of the Methyl Group Pocket: The methyl group can be replaced with other alkyl or halogen substituents to probe the size and nature of the corresponding binding pocket.

Bioisosteric Replacement of the Nitrile Group: The nitrile moiety can be substituted with other groups such as amides, sulfonamides, or tetrazoles to explore different interaction profiles. researchgate.net

The synthesis of these rationally designed analogues often relies on established cross-coupling methodologies for the formation of the diaryl ether linkage. The Ullmann condensation and the Buchwald-Hartwig amination are two such powerful reactions that allow for the coupling of a variety of substituted phenols and aryl halides. organic-chemistry.orgacs.org

Below is a data table illustrating a hypothetical SAR study for a series of analogues, with inhibitory concentration (IC50) as the metric for biological activity.

Compound IDR1 (Position 5)R2 (Benzonitrile Ring)IC50 (nM)
1-CH33-CN50
2-H3-CN120
3-Cl3-CN35
4-OCH33-CN85
5-CH34-CN250
6-CH32-CN400
7-CH33-CONH295
8-CH33-SO2NH270

Combinatorial Chemistry Approaches for Diversification of the this compound Core

Combinatorial chemistry provides a high-throughput platform for the synthesis of large libraries of compounds, enabling a broader and more rapid exploration of the chemical space around a core scaffold. organic-chemistry.org For the this compound core, a combinatorial approach would involve the parallel synthesis of numerous analogues by varying the building blocks that form the final molecule.

A common strategy would be to use a solid-phase synthesis approach, where one of the building blocks is attached to a resin support. For instance, a resin-bound 3-hydroxy-5-methylphenol could be reacted with a diverse library of substituted benzonitriles under Ullmann or Chan-Lam coupling conditions. organic-chemistry.orgorganic-chemistry.org Alternatively, a resin-bound substituted benzoic acid could be the starting point, with the diaryl ether formation and subsequent conversion to the nitrile being key steps in the synthetic sequence.

The diversification points in a combinatorial library based on the this compound scaffold could include:

Phenolic Building Blocks: A variety of substituted phenols can be used to introduce diversity in one of the aromatic rings.

Aryl Halide/Boronic Acid Building Blocks: A wide range of substituted aryl halides or arylboronic acids can be employed to introduce diversity in the other aromatic ring. organic-chemistry.org

Post-synthesis Modification: The nitrile or hydroxyl groups on the core scaffold can be further modified after the initial library synthesis to generate additional diversity.

The table below outlines a potential combinatorial library design.

Scaffold PositionBuilding Block Set 1 (Phenols)Building Block Set 2 (Aryl Halides)Resulting Library Size
Ring A3-hydroxy-5-methylphenol3-bromobenzonitrile (B1265711)1
3-hydroxy-5-chlorophenol4-bromobenzonitrile100 (10 x 10)
3-hydroxy-5-methoxyphenol2-bromobenzonitrile
... (10 variations)... (10 variations)

Prodrug Strategies Based on this compound (focused on chemical design, not human administration)

Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo enzymatic or chemical transformation in the body to release the active drug. beilstein-journals.orgnih.gov The design of prodrugs based on this compound would primarily focus on masking the phenolic hydroxyl group to improve physicochemical properties such as solubility or membrane permeability. nih.govresearchgate.net

The chemical design of such prodrugs involves the attachment of a promoiety to the hydroxyl group through a bioreversible linkage. Common promoieties for phenolic hydroxyl groups include esters, carbonates, and phosphates. The choice of promoiety can be tailored to achieve specific release kinetics and to target particular enzymes for activation.

Examples of prodrug strategies for the hydroxyl group include:

Ester Prodrugs: Acylating the hydroxyl group with various carboxylic acids can yield ester prodrugs. The rate of hydrolysis of these esters can be modulated by the steric and electronic properties of the acyl group.

Phosphate (B84403) Ester Prodrugs: The introduction of a phosphate group can significantly increase aqueous solubility. These prodrugs are often cleaved by alkaline phosphatases.

Carbonate Prodrugs: Carbonate linkages can also be employed, offering another option for tuning the rate of hydrolysis.

The following table presents a hypothetical series of prodrugs with varying promoieties and their predicted relative permeability.

Prodrug IDPromoieties on Hydroxyl GroupLinkage TypePredicted Relative Permeability
PD-1AcetylEster+++
PD-2PivaloylEster+++++
PD-3PhosphatePhosphate Ester+ (increased solubility)
PD-4Ethyl CarbonateCarbonate++++

Bioconjugation and Chemical Probe Development Using this compound

Chemical probes are essential tools for studying the biological function of molecules. Developing a chemical probe from the this compound scaffold would involve the introduction of a reporter group (such as a fluorophore or a biotin (B1667282) tag) and/or a reactive group for covalent target engagement. burleylabs.co.uk

Bioconjugation strategies are employed to attach these functional moieties to the core scaffold. burleylabs.co.uk This can be achieved by incorporating a functional handle into the molecule that is amenable to bioorthogonal chemistry. rsc.org For example, an alkyne or azide (B81097) group could be introduced on one of the phenyl rings, allowing for a "click" reaction with a correspondingly modified reporter tag. rsc.org

The design of a chemical probe would consider the following:

Attachment Point: The reporter or reactive group should be attached at a position that does not disrupt the key interactions of the core scaffold with its biological target.

Linker: A linker is often used to connect the core scaffold to the functional moiety. The length and composition of the linker can be optimized to ensure proper function.

Reporter Tag: The choice of reporter tag depends on the intended application (e.g., a fluorophore for imaging or a biotin tag for affinity purification). acs.org

A photoaffinity probe could also be designed by incorporating a photoreactive group, such as a diazirine, which upon photolysis can form a covalent bond with the target protein. researchgate.net

The table below illustrates the design of potential chemical probes.

Probe IDFunctional GroupAttachment PointIntended Use
CP-1Alkyne4'-position of benzonitrile (B105546)Bioorthogonal labeling
CP-2Biotin4'-position of benzonitrile (via linker)Affinity pull-down
CP-3Diazirine4'-position of benzonitrilePhotoaffinity labeling
CP-4Fluorescein6-position of phenoxy ring (via linker)Fluorescence imaging

Future Directions and Emerging Research Avenues for 3 3 Hydroxy 5 Methylphenoxy Benzonitrile

Q & A

Q. Table 1: Example Derivatives and Activity Trends

Derivative SubstituentLogPIC₅₀ (μM)Target
-OH, -CH₃ (Parent)2.112.3Kinase A
-F, -CF₃2.88.9Kinase A
-NO₂, -OCH₃1.915.7Kinase B

Basic: How should solubility and stability studies be designed for this compound?

Answer:

  • Solubility : Use shake-flask method in buffers (pH 1–13) with UV-Vis quantification (λmax ~270 nm) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • pH dependence : Assess hydrolysis of the nitrile group under acidic/basic conditions via ¹H NMR .

Advanced: What strategies address discrepancies between in vitro and in vivo pharmacological data?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability (e.g., rat models) and metabolite formation (LC-MS/MS) .
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for autoradiography .
  • CYP450 inhibition : Screen for enzyme interactions using human liver microsomes .

Advanced: Which computational methods predict target binding affinity?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR) .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • QSAR models : Train machine learning algorithms on datasets of analogous benzonitriles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.